

SPI-112: A Technical Guide to a Potent and Selective SHP2 Chemical Probe

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Compound of Interest

Compound Name: SPI-112

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This guide provides an in-depth overview of **SPI-112**, a potent and selective competitive inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Due to its limited cell permeability, this document also details the characterization and application of its methyl ester prodrug, **SPI-112Me**, which facilitates cellular investigations. This guide is intended for researchers, scientists, and drug development professionals interested in utilizing **SPI-112** and **SPI-112Me** as chemical probes to investigate SHP2 function in biochemical and cellular contexts.

Core Compound Profile and Biochemical Data

SPI-112 is a competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is a key regulator of various signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] Dysregulation of SHP2 activity is implicated in numerous human diseases, particularly cancer.[3] **SPI-112** was developed from the lead compound NSC-117199 and demonstrates significant potency and selectivity for SHP2 in biochemical assays.[4] However, the presence of a polar carboxylic acid group in **SPI-112**'s structure renders it cell-impermeable, limiting its direct use in studying cellular SHP2 activity.[4][5] To address this, a methyl ester analog, **SPI-112Me**, was synthesized as a cell-permeable prodrug that is predicted to be hydrolyzed to the active **SPI-112** form intracellularly.[4][6]

Table 1: Biochemical and Biophysical Characterization of SPI-112

Parameter	Value	Method	Target	Notes
IC50	1 μ M	Biochemical Assay	SHP2	
18.3 μ M	Biochemical Assay	PTP1B	Demonstrates ~18-fold selectivity over PTP1B.[5]	
14.5 μ M	Biochemical Assay	General PTPs		
Ki	0.8 μ M	Enzyme Kinetics	SHP2	Best fitted with a competitive inhibition model. [5]
KD	1.30 \pm 0.14 μ M	Surface Plasmon Resonance (SPR)	SHP2	Displays 1:1 stoichiometric binding.[4]
ka (on-rate)	2.24 x 10 ⁴ M ⁻¹ s ⁻¹	Surface Plasmon Resonance (SPR)	SHP2	
kd (off-rate)	0.029 s ⁻¹	Surface Plasmon Resonance (SPR)	SHP2	

Experimental Protocols

Biochemical SHP2 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of **SPI-112** against recombinant SHP2 enzyme using a fluorogenic substrate.

Materials:

- Recombinant human SHP2 (full-length)

- Dually phosphorylated IRS-1 peptide (for SHP2 activation)[7]
- 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[2]
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[7]
- **SPI-112** stock solution in DMSO
- 384-well black, flat-bottom plates

Procedure:

- **Enzyme Activation:** Prepare a working solution of full-length SHP2 at 0.625 nM in Assay Buffer. Add the dually phosphorylated IRS-1 peptide to a final concentration of 500 nM. Incubate for 20 minutes at room temperature to allow for SHP2 activation.[7]
- **Compound Preparation:** Prepare serial dilutions of **SPI-112** in Assay Buffer.
- **Assay Reaction:**
 - To each well of a 384-well plate, add the desired concentration of **SPI-112**.
 - Add the activated SHP2 enzyme solution to each well for a final concentration of 0.5 nM.
 - Incubate for 15 minutes at 37°C.
- **Initiate Reaction:** Add DiFMUP to each well to a final concentration of 100 µM to start the reaction.[8]
- **Measurement:** Monitor the increase in fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) over 60 minutes using a microplate reader.[8]
- **Data Analysis:** Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) Binding Assay

This protocol describes the characterization of the binding kinetics of **SPI-112** to SHP2.

Materials:

- Biacore T100 instrument (or equivalent)
- CM5 Sensor Chip
- Anti-His-tag antibody
- His-tagged SHP2 (amino acids 1-525)[4]
- Running Buffer: 50 mM Bis-Tris HCl (pH 7.0), 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100, 3% DMSO[4]
- **SPI-112** meglumine salt

Procedure:

- Surface Preparation: Immobilize the anti-His-tag antibody on the CM5 sensor chip surface using standard amine coupling chemistry.
- Ligand Capture: Inject the His-tagged SHP2 protein over the antibody-coated surface to capture the enzyme.
- Analyte Injection: Prepare serial dilutions of **SPI-112** meglumine salt in Running Buffer (e.g., 0.12, 0.37, 1.1, 3.3, and 10 μ M).[4]
- Binding Measurement: Inject the different concentrations of **SPI-112** over the captured SHP2 surface and a reference flow cell. Monitor the association and dissociation phases in real-time.
- Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Cellular SHP2 Activity Assay

This protocol details the procedure to assess the ability of **SPI-112**Me to inhibit SHP2 activity in intact cells.

Materials:

- MDA-MB-468 breast cancer cells[4]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Epidermal Growth Factor (EGF)
- **SPI-112**Me stock solution in DMSO
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-SHP2 antibody for immunoprecipitation
- Protein A/G agarose beads
- PTP assay buffer and substrate (DiFMUP)

Procedure:

- Cell Treatment:
 - Plate MDA-MB-468 cells and allow them to adhere.
 - Serum-starve the cells overnight.
 - Pre-treat the cells with various concentrations of **SPI-112**Me (e.g., 20 μ M) or vehicle (DMSO) for a specified time.[4]
 - Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
- Cell Lysis: Wash the cells with cold PBS and lyse them in Lysis Buffer.
- Immunoprecipitation:
 - Incubate the cell lysates with an anti-SHP2 antibody overnight at 4°C.
 - Add Protein A/G agarose beads and incubate for another 2 hours to capture the SHP2-antibody complexes.

- Wash the beads several times with Lysis Buffer.
- In Vitro Phosphatase Assay:
 - Resuspend the beads in a PTP assay buffer.
 - Add DiFMUP substrate and incubate.
 - Measure the fluorescence to determine SHP2 phosphatase activity.
- Data Analysis: Compare the SHP2 activity from **SPI-112**Me-treated cells to that of vehicle-treated cells.

Cellular Proliferation/Viability Assay

This protocol is used to evaluate the effect of **SPI-112**Me on the viability of cells dependent on a gain-of-function SHP2 mutant.

Materials:

- TF-1 myeloid cells stably expressing the SHP2E76K mutant[4]
- RPMI-1640 medium with 10% FBS (GM-CSF-free)
- **SPI-112**Me stock solution in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Opaque-walled 96-well plates

Procedure:

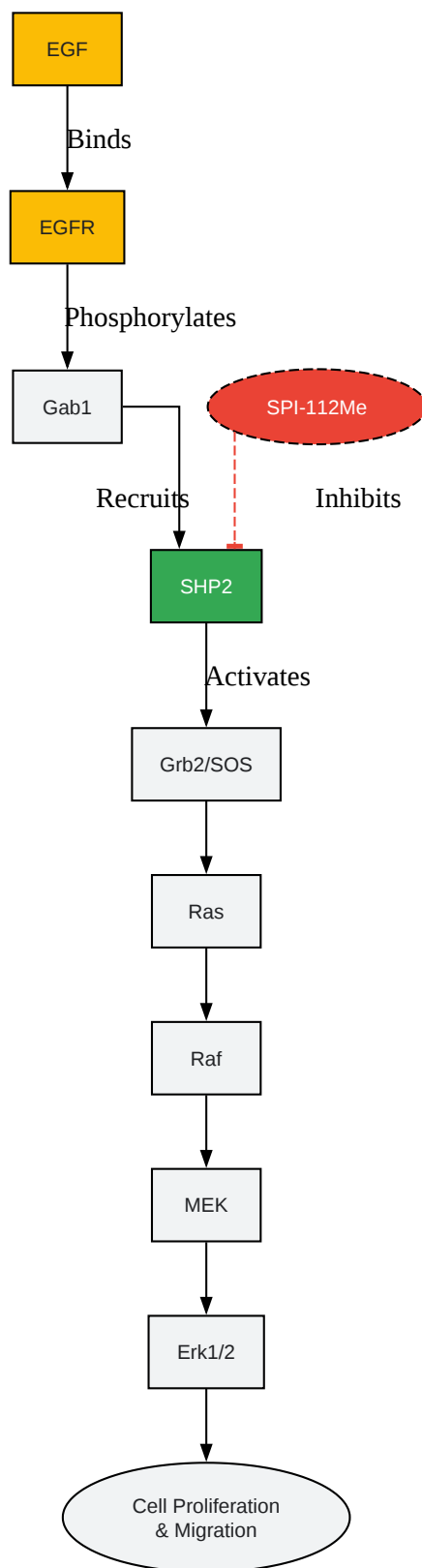
- Cell Seeding: Seed TF-1/SHP2E76K cells (1,000 cells/well) in GM-CSF-free medium in a 96-well plate.[4]
- Compound Treatment: Add serial dilutions of **SPI-112**Me to the wells. Include a vehicle control (DMSO) and a negative control (cell-impermeable **SPI-112**).
- Incubation: Incubate the plates for 4 days.[4]

- Viability Measurement:
 - Equilibrate the plate to room temperature.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the relative number of viable cells. A 50% decrease in viable cells was observed at 10 μ M **SPI-112Me** in this assay.[\[4\]](#)

Signaling Pathways and Experimental Workflows

SHP2 in EGF-Stimulated Erk1/2 Activation

SHP2 is a critical positive regulator of the Ras-Erk1/2 signaling pathway downstream of receptor tyrosine kinases like the EGF receptor (EGFR).[\[9\]](#) Upon EGF stimulation, SHP2 is recruited to phosphorylated docking proteins, such as Gab1, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and Erk1/2.[\[1\]](#) **SPI-112Me** has been shown to inhibit this pathway.[\[4\]](#)

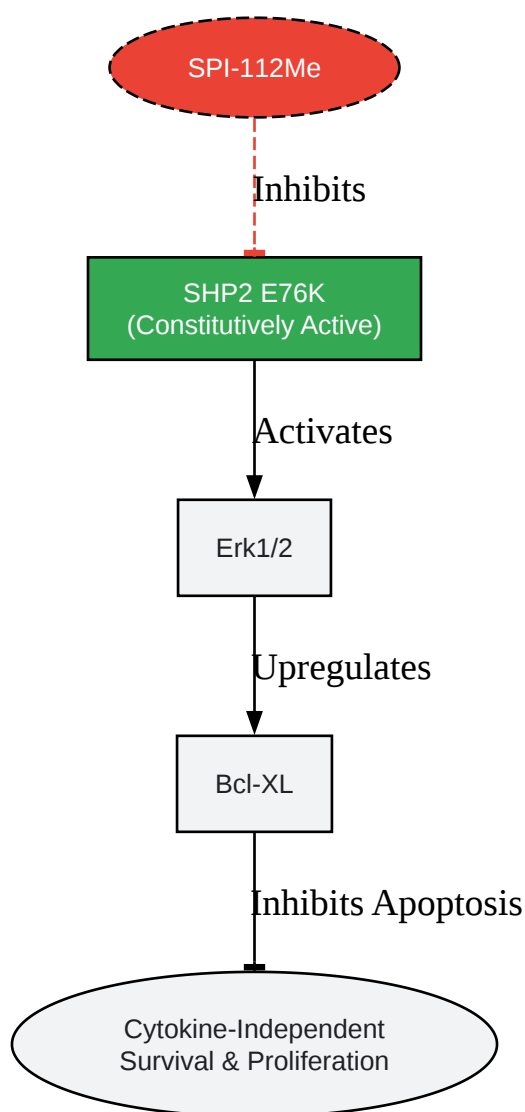


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Caption: EGF-stimulated SHP2-mediated Erk1/2 signaling pathway and the point of inhibition by **SPI-112Me**.

Constitutive Signaling by SHP2 E76K Mutant

The gain-of-function E76K mutation in SHP2 leads to its constitutive activation, promoting cytokine-independent survival and proliferation in cell lines like TF-1.[4] This is mediated through the upregulation of the Erk1/2 pathway and the subsequent expression of anti-apoptotic proteins like Bcl-XL.[4]

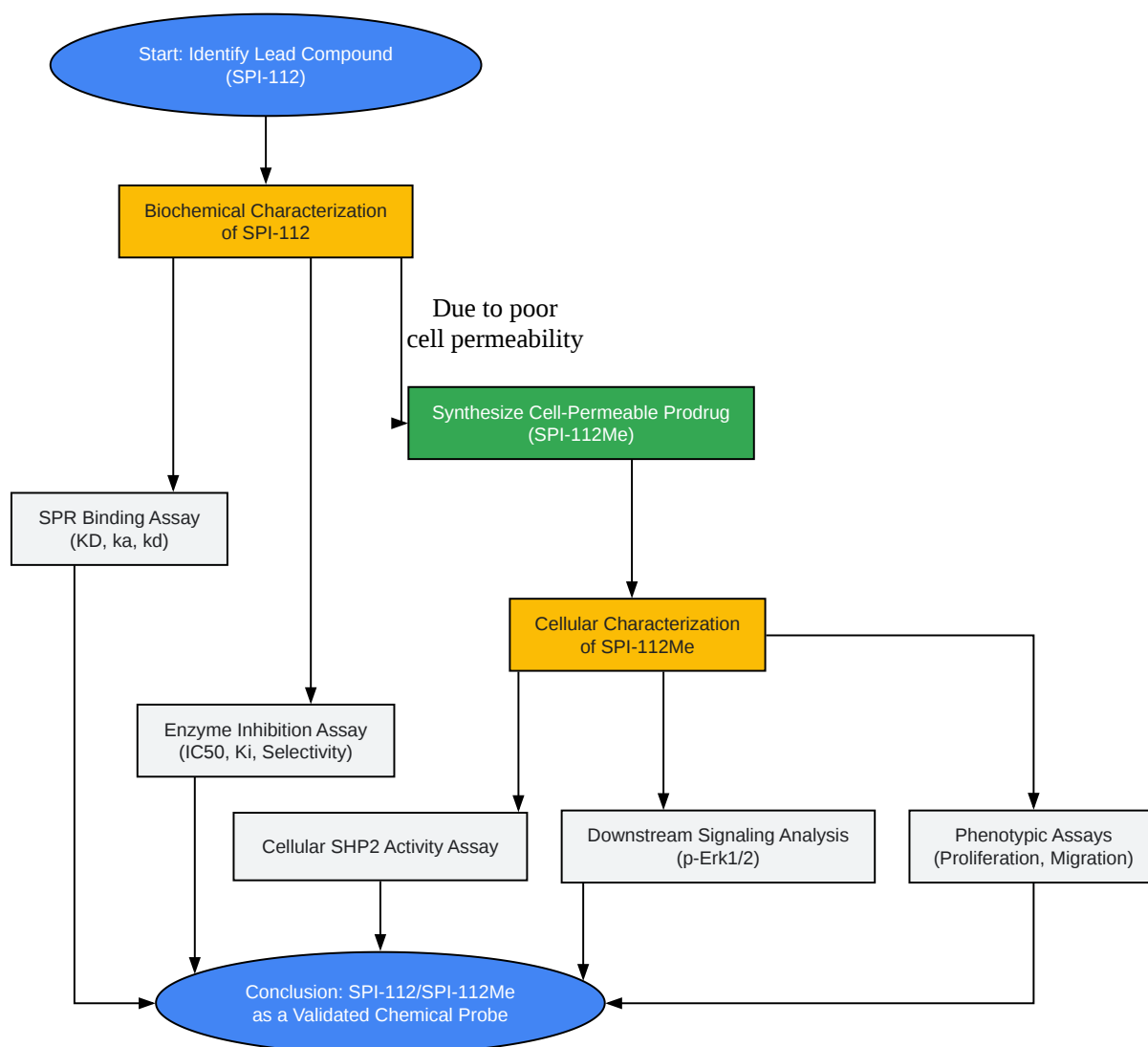


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Caption: Constitutive signaling pathway of the SHP2 E76K mutant leading to cell survival and its inhibition by **SPI-112Me**.

Experimental Workflow for Characterizing **SPI-112/SPI-112Me**

The following diagram illustrates the logical workflow for the comprehensive characterization of **SPI-112** and its prodrug **SPI-112Me** as a chemical probe for SHP2.



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Caption: Logical workflow for the development and validation of **SPI-112** and **SPI-112Me** as a chemical probe for SHP2.

Conclusion

SPI-112 is a valuable chemical probe for the in vitro study of SHP2, offering high potency and selectivity. Its primary limitation of poor cell permeability is effectively overcome by its methyl ester prodrug, **SPI-112Me**, which enables the investigation of SHP2's role in cellular signaling and pathophysiology. The data and protocols presented in this guide provide a comprehensive resource for researchers to effectively utilize these compounds in their studies of SHP2, a critical target in cancer and other diseases.

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